molecular formula C20H19N3O2S B2765099 N-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 946357-33-1

N-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2765099
CAS RN: 946357-33-1
M. Wt: 365.45
InChI Key: CWAUXWVZPQUIQN-UHFFFAOYSA-N
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Description

“N-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered heterocycle consisting of sulfur and nitrogen . The compound also contains a benzamide group, which is a type of amide derived from benzoic acid .


Synthesis Analysis

The synthesis of such compounds often involves reactions with hydrazonoyl halides and α-bromoacetyl derivatives . For instance, Yurttas et al. developed a similar compound by using a reaction between a 1,3,4-thiadiazole derivative and different aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The thiazole ring and the benzamide group are key structural components .


Chemical Reactions Analysis

The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . A mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Thiazole compounds are generally soluble in polar solvents .

Scientific Research Applications

Future Directions

The future research directions could involve further exploration of the biological activities of this compound. Given the wide range of biological activities exhibited by thiazole compounds , this compound could potentially be investigated for its pharmacological potentials.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of various drugs and biologically active agents .

Mode of Action

Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities . The compound’s interaction with its targets could involve a variety of mechanisms, including inhibition or activation of enzymes, modulation of protein function, or interference with cell signaling pathways.

Biochemical Pathways

Thiazole derivatives have been reported to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate . This suggests that the compound may interact with pathways involved in cell proliferation and survival.

Result of Action

Given the reported anticancer activity of thiazole derivatives , it is plausible that this compound may induce cell death, inhibit cell proliferation, or interfere with other cellular processes in cancer cells.

properties

IUPAC Name

N-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-8-14(2)10-16(9-13)21-18(24)11-17-12-26-20(22-17)23-19(25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAUXWVZPQUIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

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